(S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as mass spectrometry. This technique manipulates the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization of Derivatives : The synthesis and characterization of derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were explored. These compounds, after undergoing single crystal X-ray diffraction analysis, displayed different molecular shapes and architectures, with potential antibacterial and antifungal activities (Kulkarni et al., 2016).
Molecular Structure Analysis : A detailed study on the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was conducted, focusing on its crystallography and bond lengths and angles typical of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Intermediate in Synthesis of Biologically Active Compounds
- As an Intermediate for Crizotinib : An important intermediate for the synthesis of biologically active compounds like crizotinib is tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material (Kong et al., 2016).
Synthesis of Diverse Piperidine Derivatives
- Preparation of Piperidine Derivatives : Tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, as potential synthons for diverse piperidine derivatives, were synthesized using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone (Moskalenko & Boev, 2014).
Synthesis of Bioactive Alkaloids
- Production of Bioactive Alkaloids : Enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester were used to synthesize biologically active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine in a stereoselective manner (Passarella et al., 2005).
Development of Piperidine-based Bicyclic Systems
- Synthesis of Piperidine-based Bicyclic Systems : The creation of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles was achieved through a stereoselective synthesis process, highlighting the versatility of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone (Moskalenko & Boev, 2014).
Applications in X-ray Crystallography
- X-ray Studies on tert-Butyl Carboxylates : X-ray studies were conducted on compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, revealing insights into their molecular packing and structural properties (Didierjean et al., 2004).
Future Directions
The future directions of research involving a compound can be influenced by many factors, including advances in synthetic chemistry approaches , therapeutic approaches for disease management , and the potential for new applications in areas such as drug development, organic synthesis, and catalysis.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-oxoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZGGOSCHPGERX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856584 | |
Record name | tert-Butyl (3S)-3-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278789-57-4 | |
Record name | tert-Butyl (3S)-3-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3S)-3-(2-oxoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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